Methyl 4-chloro-3,5-dinitrobenzoate

Nucleophilic Aromatic Substitution Kinetics Structure–Reactivity Relationships

This polyfunctional aromatic ester features two strong electron-withdrawing nitro groups and a 4-chloro substituent, rendering the aromatic ring highly activated for nucleophilic aromatic substitution (SNAr). The dual electrophilic sites—aryl C–Cl and ester C=O—enable sequential transformations unattainable with dechlorinated analogs. The 4-chloro position reacts with nucleophiles at a rate constant of 3,610 L·mol⁻¹·s⁻¹ (methoxide), ensuring efficient diversification under mild conditions. Critical applications include synthesizing N-heterocyclic scaffolds, fluorescent metal-complexing derivatives, and covalent protein labeling reagents for cytochrome c binding domain mapping. Verify your procurement specifies the 4-chloro isomer; incorrect analogs lead to failed reactions and irreproducible outcomes.

Molecular Formula C8H5ClN2O6
Molecular Weight 260.59 g/mol
CAS No. 2552-45-6
Cat. No. B1266434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3,5-dinitrobenzoate
CAS2552-45-6
Molecular FormulaC8H5ClN2O6
Molecular Weight260.59 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,1H3
InChIKeyYJUFTUQWRBJBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-3,5-Dinitrobenzoate (CAS 2552-45-6): Technical Profile and Procurement Baseline


Methyl 4-chloro-3,5-dinitrobenzoate (CAS 2552-45-6) is a polyfunctional aromatic ester characterized by the presence of two strong electron-withdrawing nitro groups and a chloro substituent on a benzoate framework [1]. This substitution pattern renders the aromatic ring highly electron-deficient and activates it toward nucleophilic aromatic substitution (SNAr), while the ester moiety introduces a second reactive center capable of undergoing hydrolysis or transesterification [1]. The compound is typically handled as a solid with a melting point of 106–107 °C (methanol solvate) and is commercially available at purities up to 98% from multiple research chemical suppliers .

Procurement Risk Alert: Why Methyl 3,5-Dinitrobenzoate or 4-Chloro-3,5-Dinitrobenzoic Acid Cannot Substitute for Methyl 4-Chloro-3,5-Dinitrobenzoate


Methyl 4-chloro-3,5-dinitrobenzoate possesses dual electrophilic sites (aryl C–Cl and ester C=O) whose relative reactivity is exquisitely sensitive to reaction medium, a feature absent in simpler analogs [1]. Substituting with methyl 3,5-dinitrobenzoate (lacking the 4-chloro group) eliminates the possibility of SNAr-based diversification, while using 4-chloro-3,5-dinitrobenzoic acid introduces an acidic proton that alters solubility and necessitates different coupling chemistry [2]. Kinetic data demonstrate that the presence and position of the chloro substituent fundamentally change the rate and pathway of nucleophilic attack—for instance, the second-order rate constant for methoxide substitution varies by orders of magnitude between para-chloro and ortho-chloro positional isomers [3]. Procurement of an incorrect analog will therefore lead to failed reactions, altered product distributions, and irreproducible synthetic outcomes.

Quantitative Differentiation: Methyl 4-Chloro-3,5-Dinitrobenzoate vs. Closest Structural Analogs


Nucleophilic Substitution Reactivity: 4-Chloro-3,5-Dinitrobenzoate Ester vs. Carboxylate and Amide Derivatives

The second-order rate constant (k₂) for methoxide substitution at the 4-chloro position of methyl 4-chloro-3,5-dinitrobenzoate is 3,610 × 10³ L·mol⁻¹·s⁻¹ at 0 °C, which is 63-fold higher than that of sodium 4-chloro-3,5-dinitrobenzoate (57.0 × 10³ L·mol⁻¹·s⁻¹) and 3.0-fold higher than that of 4-chloro-3,5-dinitrobenzamide (1,190 × 10³ L·mol⁻¹·s⁻¹) under identical conditions [1]. This reactivity ordering (CO₂Me > CONH₂ > CO₂⁻) is attributed to differential activation of the aromatic ring by the para-carbonyl substituent.

Nucleophilic Aromatic Substitution Kinetics Structure–Reactivity Relationships

Enzymatic Dehalogenation Substrate Specificity: 4-Chloro-3,5-Dinitrobenzoate vs. 1-Chloro-2,4-Dinitrobenzene

4-Chlorobenzoate dehalogenase from Pseudomonas sp. strain CBS3 exhibits distinct activity profiles toward chlorinated nitroaromatic substrates. The specific activity for 4-chloro-3,5-dinitrobenzoate is 0.13 mU/mg protein, which is moderately lower than that for 1-chloro-2,4-dinitrobenzene (0.16 mU/mg protein) but substantially reduced compared to the native substrate 4-chlorobenzoate (0.5 mU/mg protein) [1]. Both compounds undergo enzymatic dehalogenation to yield hydroxylated products: 3,5-dinitro-4-hydroxybenzoate and 2,4-dinitrophenol, respectively.

Biodegradation Enzyme Kinetics Chlorinated Nitroaromatics

Nucleophilic Attack Pathway Competition: Methyl 4-Chloro-3,5-Dinitrobenzoate vs. Methyl 3,5-Dinitrobenzoate

Stopped-flow spectrophotometric kinetic studies reveal a fundamental mechanistic divergence between methyl 4-chloro-3,5-dinitrobenzoate (5) and its dechlorinated analog methyl 3,5-dinitrobenzoate (1). For compound (5), hydroxide attack at the carbonyl carbon dominates, followed by slow attack at the ring carbon bearing chlorine, ultimately yielding 4-hydroxy-3,5-dinitrobenzoate [1]. In contrast, compound (1) lacks the chloro leaving group and undergoes only carbonyl attack/hydrolysis. The presence of the 4-chloro substituent introduces a competing aryl substitution pathway whose relative contribution increases with higher dimethyl sulphoxide content in the solvent mixture.

Meisenheimer Complexes Reaction Mechanisms Solvent Effects

Positional Isomer Reactivity: 4-Chloro-3,5-Dinitrobenzoate (Para) vs. 2-Chloro-3,5-Dinitrobenzoate (Ortho) in Micellar Systems

The para/ortho rate ratio for hydroxydehalogenation of sodium 4-chloro-3,5-dinitrobenzoate versus sodium 2-chloro-3,5-dinitrobenzoate was determined to be 34 in bulk aqueous solution and 18.5 in cetyltrimethylammonium bromide (CTAB) micelles [1]. This 1.8-fold reduction in the para/ortho selectivity upon micellar incorporation reflects differential orientation of the two isomers within the micellar pseudophase, with the ortho isomer positioning its reaction center closer to the micelle–water interface.

Micellar Catalysis Hydroxydehalogenation Positional Isomerism

Validated Application Scenarios for Methyl 4-Chloro-3,5-Dinitrobenzoate (CAS 2552-45-6)


Synthesis of N-Alkoxy-3,5-Dinitro-4-Aminobenzoic Acid Derivatives via SNAr

Methyl 4-chloro-3,5-dinitrobenzoate serves as a key electrophilic precursor for the preparation of N-alkoxy-3,5-dinitro-4-aminobenzoic acid esters through nucleophilic aromatic substitution with alkoxyamines (super-nucleophiles). The high SNAr reactivity of the 4-chloro position, quantified by the 3,610 L·mol⁻¹·s⁻¹ rate constant with methoxide, enables efficient displacement under mild conditions [1]. This methodology has been applied to synthesize a library of fluorescent and metal-complexing derivatives with tunable physicochemical properties [2].

Construction of Pyridine- and Piperidine-Containing Polycyclic Systems

The dual electrophilic nature of methyl 4-chloro-3,5-dinitrobenzoate enables sequential transformations for polycyclic scaffold assembly. Following ester hydrolysis to 4-chloro-3,5-dinitrobenzoic acid, the chloro substituent undergoes quaternization reactions with pyridine derivatives, and subsequent reduction of the nitro groups yields fused N-heterocyclic systems containing piperidine fragments [1]. This synthetic strategy exploits the precise regiochemistry and leaving-group ability of the para-chloro substituent, which would be unavailable with dechlorinated analogs such as methyl 3,5-dinitrobenzoate [2].

Protein Footprinting and Cytochrome c Binding Domain Mapping

4-Chloro-3,5-dinitrobenzoate (as the carboxylate anion) functions as an electrophilic covalent labeling reagent for mapping lysine-rich binding domains on cytochrome c and other proteins [1]. The chloro group serves as the reactive moiety for nucleophilic displacement by protein amino groups, enabling site-specific modification under mild aqueous conditions. This application leverages the compound's selective reactivity toward primary amines and its compatibility with chromatographic separation of singly substituted derivatives, a capability established through quantitative enzymatic and chemical reactivity studies [2].

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